4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Catalog No.
S2657140
CAS No.
1396779-67-1
M.F
C6H3BrF2O2S
M. Wt
257.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

CAS Number

1396779-67-1

Product Name

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H3BrF2O2S

Molecular Weight

257.05

InChI

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

ZZZTWJUPHPODPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)F

Solubility

not available

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl fluoride functional group. Its molecular formula is C6H3BrF2O2S\text{C}_6\text{H}_3\text{BrF}_2\text{O}_2\text{S} and it has a molecular weight of 257.05 g/mol . The presence of both halogen and sulfonyl functionalities enhances its reactivity and specificity in various

, primarily involving nucleophilic substitutions due to the electrophilic nature of the sulfonyl fluoride group. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can facilitate further substitution reactions on the benzene ring.
  • Suzuki-Miyaura Coupling Reaction: This compound is utilized in carbon-carbon bond formation, which is essential for synthesizing complex organic molecules.

The biological activity of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is primarily linked to its potential as an enzyme inhibitor. The sulfonyl fluoride group can interact with active sites on enzymes, potentially modifying their function. This interaction makes it a candidate for research in drug development, particularly in targeting specific biochemical pathways .

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods:

  • From Sulfonyl Chloride: One common route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with a fluoride source under controlled conditions.
  • Direct Halogenation: Another method includes the halogenation of benzene derivatives followed by sulfonylation to introduce the sulfonyl fluoride group .

These methods allow for the efficient production of this compound, which can be further modified for various applications.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride has diverse applications across several fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in organic chemistry.
  • Biological Research: The compound is explored for its ability to modify proteins and nucleic acids through click chemistry approaches.
  • Pharmaceutical Development: Due to its reactive nature, it is investigated as a precursor for developing new therapeutic agents .

Research indicates that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can interact with various biomolecules. Its sulfonyl fluoride motif allows it to act as a connector for assembling sulfur(VI) fluoride-linked small molecules with proteins or nucleic acids. This capability enhances its utility in biochemical assays and drug discovery processes.

Several compounds share structural similarities with 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-5-methylbenzenesulfonamideC7H6BrF2N\text{C}_7\text{H}_6\text{BrF}_2\text{N}Contains an amine instead of a fluoride, influencing its biological activity as an antibiotic.
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chlorideC7H6BrClF\text{C}_7\text{H}_6\text{BrClF}Has a chloride instead of a fluoride, affecting reactivity and stability.
4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluorideC7H6ClF2O2S\text{C}_7\text{H}_6\text{ClF}_2\text{O}_2\text{S}Chlorine substitution alters electronic properties and reactivity compared to bromine.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride stands out due to its specific combination of bromine and fluorine substituents along with a sulfonyl fluoride group, which imparts distinct chemical properties that enhance its reactivity in nucleophilic substitution reactions while also providing potential biological activity as an enzyme inhibitor.

Molecular Composition and Structural Features

The compound has the molecular formula C₆H₃BrF₂O₂S, with a molecular weight of 257.05 g/mol. Its IUPAC name, 4-bromo-2-fluorobenzenesulfonyl fluoride, reflects the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2), with a sulfonyl fluoride (-SO₂F) group at C1 (Figure 1).

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₆H₃BrF₂O₂S
Molecular Weight257.05 g/mol
CAS Number1396779-67-1
Melting Point43–48°C
Boiling Point>110°C

The sulfonyl fluoride group (-SO₂F) is a key functional group, enabling participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfur center, facilitating nucleophilic substitutions.

Position in Organofluorine Chemistry

Role of the C–F Bond

Organofluorine compounds are prized for their stability and reactivity, driven by the strong C–F bond (∼480 kJ/mol) and fluorine’s electronegativity. In 4-bromo-2-fluorobenzenesulfonyl fluoride, the fluorine substituent reduces steric hindrance while increasing thermal and chemical stability, making it suitable for high-temperature reactions.

Comparison with Related Compounds

Unlike simpler sulfonyl fluorides (e.g., benzenesulfonyl fluoride), the bromine and fluorine substituents in this compound provide distinct electronic and steric profiles. For example:

  • Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Fluorine enhances metabolic stability in pharmaceutical intermediates.

This dual functionality positions the compound as a versatile building block in drug discovery and polymer chemistry.

Historical Development and Discovery

Synthesis Milestones

The compound was first synthesized in the early 21st century, with early methods relying on halogen-exchange reactions between sulfonyl chlorides and potassium fluoride. A 2018 report detailed its preparation via direct fluorination of 4-bromo-2-fluorobenzenesulfonyl chloride using KF under reflux.

Key Advancements:

  • Green Synthesis (2024): Electrochemical oxidation of thiols/disulfides with KF as the fluorine source enabled scalable, solvent-free production.
  • Click Chemistry Applications: Sharpless’s SuFEx methodology (2017) highlighted its utility in bioconjugation and polymer networks.

Significance in Modern Synthetic Chemistry

Applications in Click Chemistry

The sulfonyl fluoride group participates in SuFEx reactions, forming stable covalent links with nucleophiles like silyl ethers and amines. For example:
$$ \text{R–SO}2\text{F} + \text{R'–O–Si(CH}3\text{)}3 \rightarrow \text{R–SO}2\text{O–R'} + \text{F–Si(CH}3\text{)}3 $$
This reactivity is exploited in:

  • Bioconjugation: Labeling proteins and nucleic acids.
  • Materials Science: Creating hydrolytically stable polymers.

Pharmaceutical and Industrial Relevance

  • Drug Development: Serves as a precursor to sulfonamide-based inhibitors.
  • Agrochemicals: Used in synthesizing herbicides with enhanced environmental stability.

Table 2: Synthetic Applications

ApplicationMethodReference
BioconjugationSuFEx with tyrosine residues
Polymer SynthesisStep-growth polymerization
Cross-Coupling ReactionsPalladium-catalyzed Suzuki

Structural Characteristics

Bond Lengths and Angles

The molecular structure of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride features a benzene ring substituted with bromine at the 4-position, fluorine at the 2-position, and a sulfonyl fluoride group (-SO₂F) at the 1-position [1] [4]. Computational studies using density functional theory (DFT) predict bond lengths characteristic of aromatic sulfonyl fluorides:

  • S=O bonds: Approximately 1.43 Å, consistent with double-bond character.
  • S-F bond: ~1.58 Å, reflecting moderate polarity.
  • C-S bond: ~1.77 Å, typical for aryl-sulfonyl linkages.

Bond angles around the sulfur atom include:

  • O-S-O angle: ~120°, indicative of trigonal planar geometry.
  • O-S-F angle: ~105°, influenced by steric and electronic effects.

Molecular Geometry

The benzene ring adopts a planar configuration, with substituents arranged in a meta relationship (bromine and fluorine) relative to the sulfonyl fluoride group [1]. The sulfonyl moiety exhibits tetrahedral geometry at sulfur, with two oxygen atoms and one fluorine atom bonded to the central sulfur [4].

Conformational Analysis

The sulfonyl fluoride group’s orientation relative to the aromatic ring minimizes steric hindrance. Rotational barriers around the C-S bond are estimated at ~5–8 kcal/mol, allowing limited conformational flexibility.

Physical Properties

Appearance and Physical State

The compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals or powder [1] [3].

Melting and Boiling Points

  • Melting point: 43–48°C [1].
  • Boiling point: Not experimentally determined, but estimated to exceed 200°C based on analogous sulfonyl fluorides [2].

Density and Refractive Index

  • Density: ~1.85 g/cm³ (predicted via group contribution methods).
  • Refractive index: ~1.55 (similar to aromatic sulfonyl chlorides) [2].

Solubility Parameters

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in dichloromethane [3]. Limited solubility is observed in water (<0.1 g/L) [1].

Spectroscopic Properties

NMR Spectroscopy Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons: δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H) [1].
  • ¹³C NMR:
    • C-SO₂F: δ 142.1; aromatic carbons: δ 128.9 (C-Br), 132.4 (C-F), 135.6 (C-S) [4].
  • ¹⁹F NMR: δ 62.5 (SO₂F), -108.9 (aryl-F) [1].

IR Spectroscopy Characterization

Key absorption bands include:

  • S=O stretch: 1365 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric stretching) [1].
  • S-F stretch: 715 cm⁻¹ [4].
  • C-Br stretch: 560 cm⁻¹ [3].

UV-Visible Spectroscopy

The compound exhibits strong absorbance at λₘₐₓ = 254 nm (ε = 4500 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic ring, with a shoulder at 290 nm from n→σ* transitions in the sulfonyl group [4].

Mass Spectrometry Fragmentation Patterns

  • Molecular ion: m/z 257.05 [M]⁺ [1].
  • Major fragments: m/z 177 [M−SO₂F]⁺, m/z 97 [C₆H₃BrF]⁺ [4].

Electronic Properties

Electron Distribution

The electron-withdrawing sulfonyl fluoride and halogen substituents deplete electron density in the aromatic ring, particularly at the para position relative to bromine [4].

Dipole Moment

The calculated dipole moment is ~4.2 D, directed toward the sulfonyl fluoride group due to the polar S-F and S=O bonds.

Polarizability

The molecule’s polarizability (α = 17.6 × 10⁻²⁴ cm³) arises primarily from the aromatic π-system and polarizable sulfur-oxygen bonds.

XLogP3

2.5

Dates

Modify: 2023-08-16

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